Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate
Description
Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate is a benzoate derivative featuring a carbamate linkage [(4-fluorophenoxy)carbonylamino] at the ortho position of the benzene ring. Its molecular formula is C15H11FNO4, with a methyl ester group and a fluorine-substituted phenoxy moiety.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenoxy)carbonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-20-14(18)12-4-2-3-5-13(12)17-15(19)21-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKPJIFGLOULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate, with the molecular formula and a molecular weight of approximately 289.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 289.26 g/mol
- CAS Number : Not specifically listed in the provided sources but can be identified through chemical databases.
The biological activity of this compound is primarily attributed to its structural components that interact with specific biological targets. The presence of the 4-fluorophenoxy group suggests potential interactions with various enzymes or receptors involved in cellular signaling pathways.
- Inhibition of Kinases : Similar compounds have shown activity against kinases such as c-Met, which is implicated in cancer progression. For instance, derivatives containing fluorinated phenoxy groups have been reported to exhibit significant inhibitory effects on c-Met kinase activity, leading to reduced proliferation in cancer cell lines like H460 and MDA-MB-231 .
- Antitumor Activity : The compound's structure may facilitate interactions that inhibit tumor growth. In vitro studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Summary
| Activity | Description |
|---|---|
| Antitumor Effects | Exhibits cytotoxicity against various cancer cell lines (H460, MDA-MB-231) |
| Kinase Inhibition | Potential inhibitor of c-Met kinase; may affect signaling pathways in tumors |
| Apoptosis Induction | Induces programmed cell death in cancer cells through caspase activation |
Case Studies and Research Findings
- In Vitro Studies : Research has indicated that related compounds with similar structures can significantly inhibit the growth of cancer cell lines. For example, a study found that certain derivatives showed IC50 values as low as 0.14 μM against H460 cells, indicating potent antitumor activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds highlight that modifications at the phenoxy and carbonyl positions can enhance biological activity. The introduction of fluorine atoms has been associated with increased potency against targeted kinases .
- Docking Studies : Computational modeling has suggested that these compounds bind effectively to the active sites of kinases like c-Met, providing insights into their mechanism of action and guiding further drug design efforts .
Scientific Research Applications
Synthesis of MFCA
The synthesis of MFCA typically involves the reaction of 4-fluorophenol with appropriate carbonyl compounds, followed by amination and esterification processes. The detailed synthetic pathways can vary based on desired purity and yield.
Medicinal Chemistry
MFCA has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, including cancer and bacterial infections.
- Case Study : Research has shown that derivatives of MFCA exhibit cytotoxic activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Material Science
MFCA can be used as a building block in the synthesis of polymers and other materials due to its functional groups that allow for further chemical modifications.
- Application Example : The incorporation of MFCA into polymer matrices has been studied to enhance the thermal stability and mechanical properties of the resulting materials.
Agrochemicals
The compound's unique structure also makes it a candidate for developing agrochemical products, particularly herbicides or fungicides.
- Research Insight : Preliminary studies have indicated that modifications of MFCA can lead to compounds with herbicidal activity against specific weed species, potentially offering environmentally friendly alternatives to existing agrochemicals.
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Potential pharmaceutical intermediate for anticancer agents | Cytotoxic activity against cancer cell lines |
| Material Science | Building block for polymers | Enhanced thermal stability and mechanical properties |
| Agrochemicals | Development of herbicides or fungicides | Herbicidal activity against specific weed species |
Comparison with Similar Compounds
Key Observations :
- Core Structure: The target compound’s simple benzene ring contrasts with the cyclohexadiene () and thiophene () systems. Cyclohexadiene derivatives exhibit non-planar conformations (e.g., screw-boat with puckering parameters Q = 0.434 Å ), while thiophene’s aromaticity alters conjugation and electronic properties .
- Substituents: The 4-fluorophenoxy group in the target compound differs from ’s 4-bromophenyl (bulkier, stronger electron-withdrawing) and ’s 4-fluorobenzoyl (amide-linked fluorine). Bromine in increases molecular weight (C21H19NO2FBr vs. C15H11FNO4) and polarizability.
- Functional Groups :
- Carbamate vs. Amide/Sulfonamide : The carbamate in the target compound (–NH–CO–O–) is less rigid than amides (–NH–CO–) but offers hydrolytic stability compared to esters. Sulfonamides () exhibit stronger electron-withdrawing effects and higher acidity .
- Ester Groups : Methyl esters (target, –4) are typically more volatile and hydrolyze faster than ethyl esters () under basic conditions.
2.2 Electronic and Steric Effects
- Fluorine’s Role: The para-fluorine in the target’s phenoxy group induces electron-withdrawing effects, enhancing the carbamate’s electrophilicity. This contrasts with ’s dual fluorine (benzoyl and phenyl), which may amplify dipole interactions.
- Steric Hindrance: The cyclohexadiene in creates a non-planar structure (dihedral angles 76–81° between aryl rings ), reducing π-π stacking. The target’s planar benzene ring allows tighter crystal packing.
2.4 Physicochemical Properties
- Hydrogen Bonding : ’s amine group forms N–H⋯O chains along the [010] axis , whereas the target’s carbamate may engage in weaker H-bonding due to steric hindrance from the methyl ester.
2.5 Crystallography and Conformation
- The cyclohexadiene in adopts a distorted screw-boat conformation (θ = 64.7° ), while the target’s benzene ring is expected to be planar. Thiophene derivatives () often exhibit coplanar aryl-thiophene arrangements, enhancing conjugation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving carbamate or urea linkages. For example, analogous syntheses (e.g., HIV drug intermediates) use magnesium methoxide catalysis in dimethyl sulfoxide (DMSO) to form ester and carbamate groups . Optimization includes controlling reaction time (e.g., 18 hours at room temperature), solvent polarity, and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) helps track intermediate formation, and purification via flash chromatography improves yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the aromatic substitution pattern and carbamate/ester functional groups. X-ray crystallography provides definitive structural validation, including bond angles (e.g., O6–C12–C13 = 112.31°), torsion angles (e.g., C12–O6–C11–N3 = 173.27°), and hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing the crystal lattice) . High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 314.0822) .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., space group, hydrogen-bond geometry) inform the molecular conformation and stability of this compound?
- Methodological Answer : Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁) with cell parameters a = 8.5313 Å, b = 6.5413 Å, and dihedral angles (118.9° between aromatic rings). Hydrogen-bond geometry (e.g., D–H⋯A distances of 1.89–2.00 Å) stabilizes the crystal structure via intermolecular interactions. Computational tools like Mercury or SHELXL refine these parameters to predict thermal stability and solubility .
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Contradictions arise from overlapping signals (e.g., in ¹H NMR) or polymorphic crystal forms. For example, two distinct products were isolated via TLC in analogous syntheses and confirmed via X-ray diffraction . Advanced techniques like 2D NMR (COSY, HSQC) or synchrotron X-ray sources improve resolution. Redundant refinement (R₁ = 0.039, wR₂ = 0.088) ensures data accuracy .
Q. What experimental strategies are recommended for studying the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer : Fluorophenyl-containing analogs are studied for bioactivity via:
- In vitro assays : Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target enzymes.
- Molecular docking : Leverage crystallographic data (e.g., torsion angles from ) to model interactions with active sites.
- Structure-activity relationship (SAR) : Modify substituents (e.g., 4-fluorophenoxy group) and assess impact on potency .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculates transition states for reactions like nucleophilic acyl substitution or ester hydrolysis. Parameters such as Mulliken charges on the carbonyl carbon or Fukui indices predict electrophilic sites. Molecular dynamics simulations model solvent effects (e.g., DMSO vs. methanol) on reaction pathways .
Methodological Focus
Q. What steps are critical for isolating and purifying this compound using chromatography?
- Protocol :
TLC optimization : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress.
Flash chromatography : Pack a column with silica gel (230–400 mesh) and elute with a gradient (e.g., 10% → 50% ethyl acetate in hexane). Collect fractions and analyze via NMR .
Recrystallization : Dissolve purified product in methanol (30 mL per 50 mg) and slowly evaporate to obtain X-ray-quality crystals .
Q. How can researchers design experiments to analyze by-products or degradation products?
- Protocol :
- LC-MS/MS : Use a C18 column and electrospray ionization (ESI) to detect trace impurities. Compare fragmentation patterns with reference standards.
- Stability studies : Expose the compound to accelerated conditions (40°C, 75% humidity) and track degradation via HPLC. Identify hydrolyzed products (e.g., free carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
